Uba5-IN-1 mechanism of action
Uba5-IN-1 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Uba5-IN-1
Introduction
Ufmylation is a crucial post-translational modification process where the Ubiquitin-fold Modifier 1 (UFM1) is conjugated to target proteins. This cascade is initiated by the E1 activating enzyme, Ubiquitin-like modifier-activating enzyme 5 (UBA5). The dysregulation of the ufmylation pathway has been implicated in a variety of human diseases, including neurodegenerative disorders, cancers, and developmental abnormalities, making UBA5 a compelling therapeutic target.[1][2] Uba5-IN-1, also known as compound 8.5, has been identified as a selective inhibitor of UBA5, providing a valuable chemical probe to study the ufmylation pathway and a potential starting point for drug development.[3][4] This document provides a comprehensive overview of the mechanism of action of Uba5-IN-1, detailing the function of its target, UBA5, and presenting the quantitative data and experimental protocols used to characterize its inhibitory activity.
The Ufmylation Pathway and the Role of UBA5
The conjugation of UFM1 to substrate proteins is a three-step enzymatic cascade analogous to ubiquitination.[2]
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Activation: The process begins with the E1 enzyme, UBA5. UBA5 is a homodimer that activates UFM1 in a two-step, ATP-dependent reaction.[5][6] It first catalyzes the adenylation of the C-terminal glycine of UFM1. Subsequently, UFM1 is transferred to the active site cysteine (Cys250) of UBA5, forming a high-energy thioester bond (UBA5~UFM1).[6][7] This activation occurs through a unique trans-binding mechanism where a single UFM1 molecule interacts with both subunits of the UBA5 dimer.[6][8]
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Conjugation: The activated UFM1 is then transferred from UBA5 to the E2 conjugating enzyme, UFC1, via a transthiolation reaction.[5][6]
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Ligation: Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 from UFC1 to a specific lysine residue on a target protein, forming a stable isopeptide bond.[6]
This pathway is integral to cellular homeostasis, particularly in mediating the endoplasmic reticulum (ER) stress response and ensuring proper neurodevelopment and hematopoiesis.[1][5]
Uba5-IN-1: Mechanism of Inhibition
Uba5-IN-1 is a selective, non-competitive inhibitor of UBA5.[3][4] Its mechanism of action is centered on disrupting the initial activation step of the ufmylation cascade.
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Target: Uba5-IN-1 directly targets the UBA5 enzyme.
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Inhibition Mode: The inhibitor acts non-competitively with respect to ATP.[3] This indicates that Uba5-IN-1 does not bind to the ATP-binding site of UBA5 but rather to an allosteric site. Binding to this site induces a conformational change in the enzyme that prevents it from efficiently catalyzing the activation and/or transfer of UFM1, even when ATP is bound.
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Selectivity: Uba5-IN-1 demonstrates significant selectivity for UBA5 over other E1-activating enzymes, such as the ubiquitin-activating enzyme (UAE/UBA1) and the NEDD8-activating enzyme (NAE).[3]
Quantitative Data
The inhibitory potency and selectivity of Uba5-IN-1 have been quantified through various biochemical assays.
Table 1: Inhibitory Activity of Uba5-IN-1
| Target Enzyme | IC₅₀ (μM) | Comment | Source |
|---|---|---|---|
| UBA5 | 4.0 | Selective inhibition | [3] |
| UAE (UBA1) | 78.5 | ~20-fold selectivity over UAE | [3] |
| NAE | 66.8 | ~17-fold selectivity over NAE |[3] |
Table 2: UBA5 Enzyme Kinetics
| Substrate | Kₘ (μM) | Assay | Source |
|---|---|---|---|
| UBA5 | 0.14 | AMP-Glo™ Assay | [2][9] |
| UFM1 | 0.13 | AMP-Glo™ Assay | [9] |
| ATP | 11.9 | AMP-Glo™ Assay |[9] |
Table 3: Cellular Activity of Uba5-IN-1
| Cell Line | Effect | Concentration | Source |
|---|---|---|---|
| Sk-Luci6 | Inhibits cell proliferation | 0-50 μM (72h) | [3] |
| MRC9 | No anti-proliferative activity | Not specified | [3] |
| A549 | No anti-proliferative activity | Not specified |[3] |
Experimental Protocols
The characterization of UBA5 and its inhibitors relies on a suite of specialized biochemical and cellular assays.
AMP-Glo™ Assay (UBA5 Activity)
This is a luminescence-based assay that measures the amount of AMP produced during the UFM1 adenylation step, which is directly proportional to UBA5 activity.
Methodology:
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Reaction Setup: UBA5 enzyme (e.g., 800 nM) is pre-incubated with various concentrations of Uba5-IN-1 for 1 hour at room temperature.[2]
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Initiation: The enzymatic reaction is initiated by adding substrates UFM1 (e.g., 5 µM) and ATP (e.g., 5 µM).[2][9] The reaction proceeds for 30 minutes.[2]
-
ATP Depletion: AMP-Glo™ Reagent I is added and incubated for 1 hour to terminate the enzymatic reaction by depleting any remaining ATP. This reagent also converts the AMP product to ADP.[2]
-
Luminescence Generation: AMP-Glo™ Reagent II is added and incubated for 30 minutes. This reagent contains a kinase that converts ADP to ATP, which is then used by a luciferase to generate a light signal.[2]
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Detection: The luminescence, which is proportional to the initial amount of AMP produced, is measured using a luminometer.[2]
Fluorescence Polarization (FP) Assay
This is a secondary assay used to confirm hits from primary screens by monitoring AMP production through a change in fluorescence polarization.
Methodology:
-
Principle: The assay uses a high-affinity antibody for AMP and a fluorescently labeled AMP tracer. When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in high FP. AMP produced by the UBA5 reaction competes with the tracer for antibody binding. This displacement releases the small tracer, which tumbles rapidly, leading to a decrease in FP.[2][9]
-
Reaction: UBA5 (e.g., 1 µM) is incubated with inhibitor for 1 hour. UFM1 (e.g., 2.5 µM) and ATP (e.g., 20 µM) are added, and the reaction proceeds for 30 minutes.[9]
-
Detection: The Transcreener® AMP/GMP FP Detection Reagent, containing the antibody and tracer, is added. After a 1.5-hour incubation, the fluorescence polarization is measured.[9] A potent inhibitor will prevent AMP production, keeping the tracer bound to the antibody and maintaining a high FP signal.[2]
UBA5 Charging (Thioester Formation) Assay
This assay directly visualizes the formation of the covalent UBA5~UFM1 thioester complex.
Methodology:
-
Reaction: UBA5 (e.g., 12 µM) is incubated with the inhibitor for 1 hour in a reaction buffer (50 mM Bis-Tris pH 6.5, 100 mM NaCl, 10 mM MgCl₂).[2]
-
Initiation: UFM1 (e.g., 25 µM) and ATP (e.g., 2 mM) are added, and the reaction is incubated for 2 hours at 30°C.[2]
-
Quenching & Analysis: The reaction is stopped by adding non-reducing SDS-PAGE sample buffer (the absence of a reducing agent like DTT or BME is critical to preserve the thioester bond).
-
Visualization: Samples are analyzed by SDS-PAGE without boiling.[5] The UBA5~UFM1 complex will appear as a higher molecular weight band compared to unconjugated UBA5. The intensity of this band is quantified using software like ImageJ.[2]
Cellular Ufmylation Inhibition Assay
This assay determines if the inhibitor can block the ufmylation pathway within a cellular context.
Methodology:
-
Cell Treatment: Cells (e.g., HCT116 or HEK293T) are treated with Uba5-IN-1 or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[2][5]
-
Lysis: Cells are harvested and lysed in a buffer containing alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide to preserve thioester intermediates and inhibit de-ufmylating enzymes (e.g., UfSPs).[5]
-
Western Blot: Cell lysates are resolved by non-reducing SDS-PAGE and analyzed by Western blot.
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Detection: Blots are probed with antibodies specific to UFM1 to detect both the UBA5
UFM1 and UFC1UFM1 thioester conjugates, as well as globally ufmylated proteins. A loading control like β-actin is used for normalization.[2] A successful inhibitor will show a dose-dependent decrease in these UFM1-containing species.
Conclusion
Uba5-IN-1 is a selective, non-competitive inhibitor of the E1-activating enzyme UBA5. It functions by allosterically modulating the enzyme to prevent the initial ATP-dependent activation of UFM1, thereby halting the entire ufmylation cascade. With a low micromolar IC₅₀ and significant selectivity over other E1 enzymes, it serves as a critical tool for dissecting the complex roles of ufmylation in health and disease. The experimental protocols outlined herein provide a robust framework for identifying and characterizing novel UBA5 inhibitors, paving the way for potential therapeutic interventions targeting this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Uba5 Enzyme and the Ufm1 Conjugation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of UBA5 in Cells Mimics the Phenotype of Cells Lacking UBA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allelic strengths of encephalopathy-associated UBA5 variants correlate between in vivo and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. biorxiv.org [biorxiv.org]
